ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole family It is characterized by its unique structure, which includes a sulfamoyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines. This reaction is carried out in absolute boiling ethanol, often with the addition of catalysts such as zinc chloride. The reaction conditions may vary, but common solvents include toluene, dimethylformamide (DMF), and acetic acid (AcOH) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit bacterial growth has been demonstrated .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting a wide range of biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-4-15-9(12)7-5(2)8(6(3)11-7)16(10,13)14/h11H,4H2,1-3H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJCJRSHNNNRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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